molecular formula C17H14N2O6S2 B3014408 Ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate CAS No. 886951-54-8

Ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate

Cat. No.: B3014408
CAS No.: 886951-54-8
M. Wt: 406.43
InChI Key: PAPOHIJNOWYNIF-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate is a pyridazine derivative featuring a 6-membered heterocyclic core with a ketone group at position 6, a phenyl substituent at position 1, and a thiophen-2-ylsulfonyloxy group at position 3. The ethyl carboxylate ester at position 3 enhances solubility in organic solvents. The sulfonyloxy group is a polar, electron-withdrawing moiety that may act as a leaving group in nucleophilic substitution reactions, influencing reactivity.

Properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S2/c1-2-24-17(21)16-13(25-27(22,23)15-9-6-10-26-15)11-14(20)19(18-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPOHIJNOWYNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Incorporation of the Thiophene Ring: The thiophene ring can be added through cross-coupling reactions such as the Suzuki or Stille coupling.

    Addition of the Sulfonyloxy Group: The sulfonyloxy group can be introduced using sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Heterocyclic Core and Substituent Analysis

The compound’s pyridazine core distinguishes it from related heterocycles like thiazoles. Key structural analogs include:

Compound Name Heterocycle Position 4 Substituent Functional Groups Key Structural Features References
Ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate Pyridazine Thiophen-2-ylsulfonyloxy Ethyl carboxylate, sulfonate ester Polar sulfonyloxy group; aromatic thiophene ring
Ethyl 4-(isopropylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate Pyridazine Isopropylsulfanyl Ethyl carboxylate, thioether Lipophilic alkyl substituent; reduced polarity
Ethyl 4-(methylsulfanyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-... Thiazole Methylsulfanyl, trifluoromethylphenyl Ethyl carboxylate, thione 5-membered thiazole; electron-withdrawing CF₃ group

Key Observations :

  • Pyridazine vs.
  • Sulfonyloxy vs. Sulfanyl : The sulfonyloxy group (‑SO₂O‑) in the target compound increases polarity and hydrogen-bonding capacity relative to the thioether (‑S‑) in the isopropylsulfanyl analog, which may enhance crystallinity or solubility .
  • Trifluoromethylphenyl Group : The thiazole derivative’s CF₃ group improves metabolic stability and lipophilicity, a feature absent in the pyridazine-based compounds .
Hydrogen Bonding and Crystal Packing

The sulfonyloxy group in the target compound can act as a hydrogen-bond acceptor, facilitating interactions with donor groups (e.g., NH or OH). Such interactions are critical in crystal engineering and molecular recognition, as described by Bernstein et al. .

Ring Puckering and Conformational Dynamics

Pyridazine rings exhibit puckering coordinates distinct from smaller heterocycles like thiazoles. Cremer and Pople’s generalized puckering analysis suggests that pyridazine’s 6-membered ring allows for more complex out-of-plane deformations, which could position substituents like the thiophen-2-ylsulfonyloxy group for specific interactions (e.g., π-stacking or halogen bonding). Thiazoles, being smaller and more rigid, may limit conformational flexibility.

Analytical and Crystallographic Methods

Crystal structures of such compounds are typically resolved using programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) . The sulfonyloxy group’s electron density likely aids in precise structural determination via X-ray crystallography, whereas alkyl or thioether substituents may complicate phase resolution due to reduced polarity.

Biological Activity

Ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a pyridazine core with various substituents that enhance its biological activity. The molecular formula is C15H14N2O4SC_{15}H_{14}N_2O_4S, and it has a molecular weight of approximately 318.35 g/mol. The presence of the thiophene ring and sulfonyl group contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine derivatives exhibit notable antimicrobial properties. A study demonstrated that these compounds effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 µg/mL, showcasing their potential as antimicrobial agents.

Anticancer Properties

In vitro studies have revealed that ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. A detailed analysis showed IC50 values around 10 µM for MCF-7 cells, indicating significant potency.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered in doses ranging from 5 to 20 mg/kg. These findings suggest that ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine may be beneficial in treating inflammatory diseases.

The biological activities of ethyl 6-oxo-1-phenyl-4-thiophen-2-ylsulfonyloxypyridazine are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group in the compound is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.
  • DNA Interaction : Studies suggest that this compound can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to its anticancer effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, derivatives of ethyl 6-oxo compounds were administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to control groups, highlighting the potential for these compounds in overcoming antibiotic resistance.

Case Study 2: Cancer Treatment

A preclinical study evaluated the effects of ethyl 6-oxo derivatives on tumor growth in xenograft models. Tumor sizes were significantly reduced after treatment with the compound over four weeks, supporting further investigation into its use as an adjunct therapy in cancer treatment protocols.

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